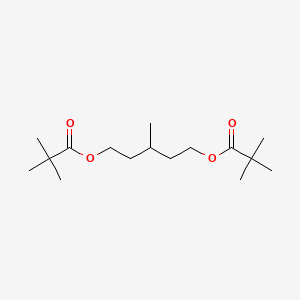
Methylpentanediol dineopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylpentanediol dineopentanoate is a chemical compound known for its applications in the cosmetic industry. It is primarily used as a hair and skin conditioning agent, providing benefits such as making hair easy to comb, supple, soft, and shiny, and maintaining skin in good condition .
Métodos De Preparación
The synthesis of methylpentanediol dineopentanoate involves the esterification of 3-methyl-1,5-pentanediol with 2,2-dimethylpropanoic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Methylpentanediol dineopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylpentanediol dineopentanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its effects on skin and hair make it a subject of interest in dermatological research.
Medicine: Research into its potential as a drug delivery agent is ongoing.
Industry: Beyond cosmetics, it is explored for use in lubricants and plasticizers
Mecanismo De Acción
The mechanism of action of methylpentanediol dineopentanoate in cosmetic applications involves its ability to form a thin film on the hair or skin surface. This film provides conditioning effects by reducing friction and enhancing moisture retention. The molecular targets include the keratin in hair and the stratum corneum in the skin .
Comparación Con Compuestos Similares
Methylpentanediol dineopentanoate can be compared to other esters used in cosmetics, such as:
Ethylhexyl palmitate: Known for its emollient properties.
Isopropyl myristate: Used for its ability to enhance the absorption of other ingredients.
Butylene glycol dicaprylate/dicaprate: Provides similar conditioning effects but with different sensory properties.
This compound is unique due to its specific combination of conditioning effects and its ability to form a stable film on hair and skin .
Propiedades
Número CAS |
762268-77-9 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
[5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-12(8-10-19-13(17)15(2,3)4)9-11-20-14(18)16(5,6)7/h12H,8-11H2,1-7H3 |
Clave InChI |
ABKPAQVSXGDAOP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C(C)(C)C)CCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


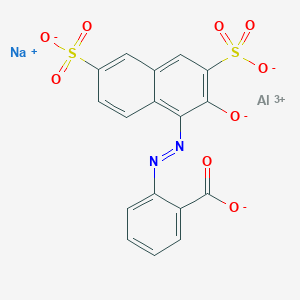
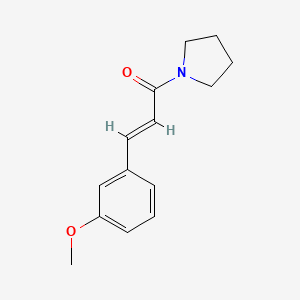

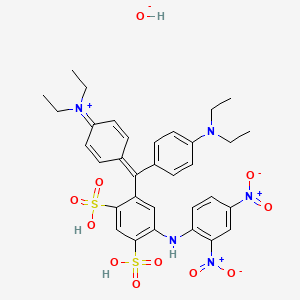
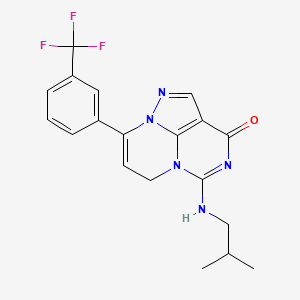



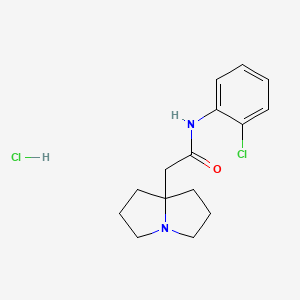
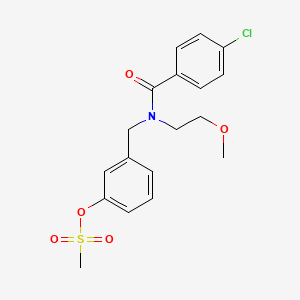
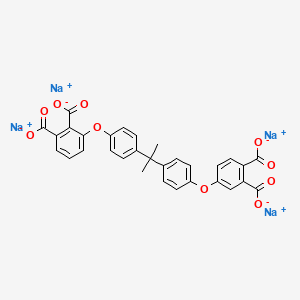
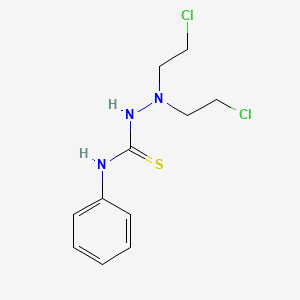
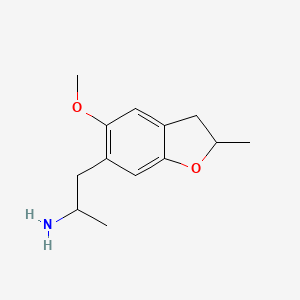
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
